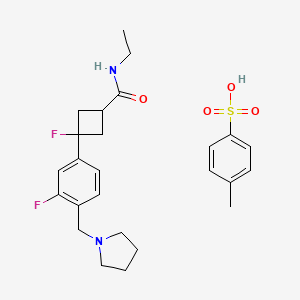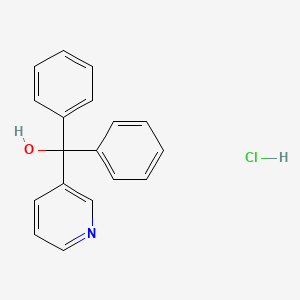
Perfluoropent-2-ene
Overview
Description
Perfluoropent-2-ene is a chemical compound with the molecular formula C5F10 . It is a member of the perfluoroalkene family, which are characterized by the presence of carbon-fluorine bonds .
Synthesis Analysis
The synthesis of perfluorinated compounds like this compound often involves techniques such as organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction . These strategies are used to create new perfluorinated monomers with potential applications in proton exchange membrane (PEM) fuel cells .Molecular Structure Analysis
The molecular structure of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 33.8±8.0 °C at 760 mmHg, and a vapour pressure of 554.6±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 26.7±3.0 kJ/mol and a flash point of -16.0±10.2 °C .Scientific Research Applications
Photochemical Reactions
Perfluoropent-2-ene is involved in photochemical reactions. For instance, it undergoes isomerization under UV irradiation, as demonstrated in the case of perfluoro-2-methylbut-2-ene and perfluoro-3-methylpent-2-ene, with fluorine migration to specific groups (Bell, Fields, Haszeldine, & Moran, 1980).
Interaction with Other Chemicals
The interaction of this compound with various chemicals, such as ethylenediamine and diethylenetriamine, leads to the formation of complex compounds. For example, the reaction with ethylenediamine results in 5,7-Trifluoromethyl-6-fluoro-2,3-dihydro-1 H -1,4-diazepine (Saloutin et al., 1994).
Fluorination Processes
This compound plays a role in direct gas-phase fluorination processes. It is used to produce stable perfluororadicals under specific conditions, which are essential in the polymerization of vinylic monomers (Novikova, Zakharov, & Denisov, 1992).
Chemical Synthesis
This compound is significant in the synthesis of other fluorinated compounds. For example, it reacts with azoles to replace the vinylic fluorine atom, demonstrating its utility in creating a variety of fluorinated organic molecules (Furin & Rogoza, 1997).
Environmental Impact
This compound is a part of the perfluoropolyethers (PFPEs) family, known for their stability and industrial applications. The environmental impact, including atmospheric lifetime and global warming potential, has been studied, showing that PFPEs, due to their stability, pose long-term environmental and health concerns (Young, Hurley, Wallington, & Mabury, 2006).
Future Directions
While specific future directions for Perfluoropent-2-ene were not found in the search results, the development of perfluorinated compounds is a topic of ongoing research. For example, there is interest in the synthesis of new perfluorinated monomers for potential applications in proton exchange membrane (PEM) fuel cells .
Properties
IUPAC Name |
1,1,1,2,3,4,4,5,5,5-decafluoropent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQLAKDFBLCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072604 | |
| Record name | Perfluoro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-49-0 | |
| Record name | 1,1,1,2,3,4,4,5,5,5-Decafluoro-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72804-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)



